Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis
Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin 3-O-glucoside is a naturally occurring flavonol glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of isorhamnetin, it belongs to the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. This technical guide provides an in-depth overview of the natural sources of Isorhamnetin 3-O-glucoside, detailed experimental protocols for its extraction and purification, and an exploration of its biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.
Natural Sources of Isorhamnetin 3-O-glucoside
Isorhamnetin 3-O-glucoside is found in a variety of plants, including fruits, vegetables, and medicinal herbs. Its concentration can vary significantly depending on the plant species, cultivar, part of the plant, and growing conditions. The following tables summarize the quantitative data available for notable natural sources.
Quantitative Data of Isorhamnetin 3-O-glucoside in Various Plant Sources
| Plant Species | Common Name | Plant Part | Concentration (mg/100g DW unless otherwise specified) | Reference(s) |
| Hippophae rhamnoides | Sea Buckthorn | Berries | 62.0 - 217.0 | [1] |
| Opuntia ficus-indica | Prickly Pear | Cladodes | 149.71 ± 10.13 | [2] |
| Opuntia ficus-indica | Prickly Pear | Pulps | 184.14 ± 14.91 | [2] |
| Opuntia ficus-indica | Prickly Pear | Peels | 223.66 ± 14.44 | [2] |
| Pyrus communis | Pear | Whole Fruit | 0.45 mg/100g FW | [3] |
| Vitis vinifera | Green Grape | Fruit | 0.17 mg/100g FW | [4] |
| Allium cepa | Onion | Bulb | Present, but quantification varies | [1] |
| Oryza sativa | Rice | Varieties | Widely distributed, one of the most abundant flavonoids | [1] |
| Brassica juncea | Mustard Leaf | Leaves | Present | [1] |
| Vaccinium corymbosum | Blueberry | Fruit | Detected | [1] |
| Vaccinium myrtillus | Bilberry | Fruit | Detected | [1] |
| Sambucus nigra | Elderberry | Fruit | Present | [1] |
| Calendula officinalis | Marigold | Florets | Present | [5] |
| Ginkgo biloba | Ginkgo | Leaves | Present | [1] |
| Prunus amygdalus | Almond | Skin | Present | [4] |
DW: Dry Weight, FW: Fresh Weight
Experimental Protocols for Extraction and Purification
The efficient extraction and purification of Isorhamnetin 3-O-glucoside are crucial for its subsequent analysis and biological evaluation. Various methods have been developed, ranging from conventional solvent extraction to more advanced techniques.
Conventional Solvent Extraction from Opuntia ficus-indica
This protocol describes a standard method for the extraction and partitioning of flavonoids from prickly pear cladodes.
Methodology:
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Sample Preparation: Air-dried and powdered cladodes of Opuntia ficus-indica are used as the starting material.
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Extraction: The powdered plant material is subjected to maceration with 70% ethanol at room temperature for 24 hours. The process is repeated three times to ensure exhaustive extraction.
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Filtration and Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
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Solvent Partitioning: The concentrated aqueous extract is successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Isorhamnetin 3-O-glucoside is expected to be enriched in the more polar fractions.
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Purification: The fraction containing the target compound is further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol). Fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing pure Isorhamnetin 3-O-glucoside.
Microwave-Assisted Extraction (MAE) from Calendula officinalis
MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process.
Methodology:
-
Sample Preparation: Dried and powdered florets of Calendula officinalis are used.
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Extraction Parameters:
-
Solvent: 70% Ethanol in water.
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Solvent-to-Solid Ratio: 20:1 (mL/g).
-
Microwave Power: 500 W.
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Extraction Time: 3 minutes.
-
-
Procedure: The plant material is mixed with the extraction solvent in a microwave-safe vessel. The mixture is then irradiated under the specified conditions.
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Post-Extraction: After extraction, the mixture is cooled and filtered. The filtrate can be further concentrated and purified using chromatographic techniques as described in the conventional method.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, most commonly CO2, as the extraction solvent.
Methodology:
-
Sample Preparation: Freeze-dried and powdered plant material is used.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2).
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Co-solvent: Ethanol is often added to improve the extraction efficiency of polar compounds like glycosides.
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Pressure and Temperature: These parameters are optimized for each specific plant matrix, but typically range from 10 to 40 MPa and 40 to 80°C.
-
-
Procedure: The prepared plant material is packed into an extraction vessel. Supercritical CO2, with or without a co-solvent, is then passed through the vessel.
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Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel. The resulting extract can be further purified.
Biosynthesis of Isorhamnetin 3-O-glucoside
The biosynthesis of Isorhamnetin 3-O-glucoside is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.
The key steps are:
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Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) then produce p-coumaroyl-CoA.
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Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.
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Flavonol Formation: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to dihydroquercetin. Flavonol synthase (FLS) then oxidizes dihydroquercetin to form the flavonol quercetin.
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Methylation: Quercetin is methylated at the 3'-hydroxyl group by an O-methyltransferase (OMT) to yield isorhamnetin.[6]
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Glycosylation: Finally, a glucosyl group is transferred from UDP-glucose to the 3-hydroxyl group of isorhamnetin, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT), to form Isorhamnetin 3-O-glucoside.[5][7]
Visualizations
Biosynthetic Pathway of Isorhamnetin 3-O-glucoside
Caption: Biosynthesis of Isorhamnetin 3-O-glucoside from L-Phenylalanine.
General Experimental Workflow for Extraction and Purification
Caption: General workflow for Isorhamnetin 3-O-glucoside extraction.
Signaling Pathways Modulated by Isorhamnetin and its Glycosides
While research on the specific signaling pathways modulated by Isorhamnetin 3-O-glucoside is ongoing, studies on its aglycone, isorhamnetin, and related glycosides have revealed interactions with several key cellular signaling cascades. These findings provide a foundation for understanding the potential mechanisms of action of Isorhamnetin 3-O-glucoside.
Isorhamnetin has been shown to modulate the following pathways:
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MAPK (Mitogen-Activated Protein Kinase) Pathway: Isorhamnetin can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[8][9]
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of inflammation. Isorhamnetin has been reported to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[5]
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PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway plays a crucial role in cell survival, growth, and metabolism. Isorhamnetin has been shown to modulate PI3K/AKT signaling, which may contribute to its anti-diabetic and anti-cancer activities.[9][10]
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JNK (c-Jun N-terminal kinase) and p38 Pathways: Isorhamnetin-3-O-glucuronide, a related glycoside, has been found to suppress the activation of JNK and p38, which are involved in inflammatory responses.[11]
The glycosylation of isorhamnetin can influence its bioavailability and interaction with cellular targets, suggesting that Isorhamnetin 3-O-glucoside may have distinct or more potent effects on these and other signaling pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by Isorhamnetin 3-O-glucoside.
Conclusion
Isorhamnetin 3-O-glucoside is a widely distributed flavonol with significant potential for drug development. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in the selection of promising plant materials. The detailed experimental protocols for extraction and purification offer practical guidance for researchers. Furthermore, the elucidation of its biosynthetic pathway provides a basis for potential metabolic engineering approaches to enhance its production. As research continues to unravel the specific signaling pathways modulated by Isorhamnetin 3-O-glucoside, its therapeutic applications are likely to expand, making it a molecule of continued interest in the fields of pharmacology and medicinal chemistry.
References
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Antiplatelet Activity of Isorhamnetin via Mitochondrial Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isorhamnetin Exhibits Hypoglycemic Activity and Targets PI3K/AKT and COX-2 Pathways in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
